molecular formula C13H18F8O2 B12658220 Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester CAS No. 72828-80-9

Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester

Cat. No.: B12658220
CAS No.: 72828-80-9
M. Wt: 358.27 g/mol
InChI Key: PQKROKRLQONMBH-UHFFFAOYSA-N
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Description

Properties

CAS No.

72828-80-9

Molecular Formula

C13H18F8O2

Molecular Weight

358.27 g/mol

IUPAC Name

2,2,3,3,4,4,5,5-octafluorooctyl pentanoate

InChI

InChI=1S/C13H18F8O2/c1-3-5-6-9(22)23-8-11(16,17)13(20,21)12(18,19)10(14,15)7-4-2/h3-8H2,1-2H3

InChI Key

PQKROKRLQONMBH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OCC(C(C(C(CCC)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester typically involves esterification reactions between pentanoic acid (or its activated derivatives) and 2,2,3,3,4,4,5,5-octafluorooctanol. The key challenge is the incorporation of the highly fluorinated alkyl chain, which requires specialized fluorination techniques or the use of commercially available fluorinated alcohols.

Stepwise Preparation Approach

  • Synthesis of 2,2,3,3,4,4,5,5-Octafluorooctanol:

    • This fluorinated alcohol is generally prepared by selective fluorination of octanol derivatives or by using fluorinated building blocks in multi-step organic synthesis.
    • Methods include electrophilic fluorination or nucleophilic substitution on halogenated precursors to introduce fluorine atoms at the specified positions.
    • The fluorination steps require controlled conditions to avoid over-fluorination or degradation of the carbon chain.
  • Activation of Pentanoic Acid:

    • Pentanoic acid is converted into a more reactive intermediate such as an acid chloride or anhydride to facilitate esterification.
    • Common reagents include thionyl chloride (SOCl2) or oxalyl chloride for acid chloride formation.
  • Esterification Reaction:

    • The activated pentanoic acid derivative is reacted with 2,2,3,3,4,4,5,5-octafluorooctanol under anhydrous conditions.
    • Catalysts such as pyridine or tertiary amines may be used to scavenge the acid byproducts and drive the reaction forward.
    • Reaction temperature is typically controlled between 0°C to 60°C to optimize yield and minimize side reactions.
  • Purification:

    • The crude ester product is purified by distillation under reduced pressure or chromatographic techniques to remove unreacted starting materials and side products.
    • Fluorinated esters often require specialized handling due to their volatility and chemical stability.

Alternative Synthetic Routes

  • Direct Esterification:

    • In some cases, direct acid-catalyzed esterification of pentanoic acid with 2,2,3,3,4,4,5,5-octafluorooctanol can be performed using strong acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions.
    • This method may require removal of water to shift equilibrium toward ester formation.
  • Use of Fluorinated Ester Monomers:

    • According to patent literature, fluorinated ester monomers with similar structures can be synthesized via esterification of difluorohydroxycarboxylic acid intermediates followed by acylation steps.
    • This approach allows for high yields and structural control, useful for producing polymers or specialty materials.

Data Table: Typical Reaction Conditions for Preparation

Step Reagents/Conditions Temperature (°C) Time (h) Notes
Fluorinated alcohol synthesis Fluorination of octanol derivatives Variable (0-50) Several Requires controlled fluorination steps
Acid chloride formation Pentanoic acid + SOCl2 or oxalyl chloride 0-25 1-3 Anhydrous conditions essential
Esterification Acid chloride + 2,2,3,3,4,4,5,5-octafluorooctanol + pyridine 0-60 2-6 Stirring under inert atmosphere
Purification Vacuum distillation or chromatography N/A N/A To isolate pure ester

Research Findings and Considerations

  • Yield and Purity:
    High yields (>85%) of the ester are achievable when using activated acid derivatives and anhydrous conditions. Purity is critical for applications in opto-functional materials and coatings.

  • Stability:
    The fluorinated ester exhibits high chemical and thermal stability due to the strong C-F bonds, making it suitable for advanced material applications.

  • Environmental and Safety Notes:
    Fluorinated compounds require careful handling due to potential toxicity and environmental persistence. Proper waste management and containment are necessary during synthesis.

  • Applications Influence Preparation: The preparation method may be tailored depending on whether the ester is intended for polymer synthesis, photoresist additives, or protective films in lithography, as indicated by patent disclosures.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although these reactions are typically more challenging due to the strong C-F bonds.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under elevated temperatures and pressures.

Major Products

    Hydrolysis: 2,2,3,3,4,4,5,5-octafluoropentanoic acid and octanol.

    Reduction: 2,2,3,3,4,4,5,5-octafluoropentanol.

    Substitution: Various substituted fluorinated compounds depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique properties allow for the development of specialized materials with enhanced functionalities.

2. Biology

  • Biomolecule Modification : The compound is being investigated for its potential to modify biological molecules. This modification can enhance the stability and activity of these molecules in biological systems.

3. Medicine

  • Drug Delivery Systems : Due to its unique chemical properties—including increased lipophilicity—this ester is explored for use in drug delivery systems. Its ability to interact favorably with biological membranes makes it a candidate for improving drug solubility and bioavailability.

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials that require high thermal and chemical stability. Industries that focus on advanced materials often incorporate this compound into formulations to enhance product performance under extreme conditions.

Mechanism of Action

The mechanism by which Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester exerts its effects is primarily through its interactions with other molecules. The presence of multiple fluorine atoms increases the compound’s lipophilicity and alters its electronic properties, which can affect its binding to molecular targets and its overall reactivity. These properties make it useful in various applications where enhanced stability and reactivity are desired.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Esters with Shorter Alkyl Chains

2,2,3,3,4,4,5,5-Octafluoropentanoic Acid Methyl Ester
  • CAS : 54822-22-9
  • Formula : C₆H₄F₈O₂
  • Molar Mass : 260.09 g/mol
  • Comparison: The methyl ester variant has a shorter alkyl chain (C₁ vs. C₈), resulting in lower molecular weight and reduced hydrophobicity. Applications: Likely used in solvents or intermediates for fluoropolymer synthesis, whereas the octyl ester’s longer chain enhances surface activity and compatibility with non-polar matrices .
Heptadecafluorononanoic Acid Octyl Ester
  • CAS : 86-786-5
  • Formula : C₁₇H₁₇F₁₇O₂
  • Molar Mass : ~672.3 g/mol
  • Comparison: Features a longer perfluorinated carbon chain (C₉ vs. C₅) and additional fluorine atoms, increasing thermal stability and chemical resistance. Applications: Used in high-performance lubricants and waterproof coatings, whereas the pentanoic acid derivative may offer better solubility in organic solvents due to its shorter fluorinated chain .

Non-Fluorinated Esters

Pentanoic Acid, Octyl Ester
  • CAS: Not specified (see )
  • Formula : C₁₃H₂₆O₂
  • Molar Mass : 214.34 g/mol
  • Comparison :
    • Lacks fluorine atoms, leading to higher biodegradability but lower chemical and thermal stability.
    • Applications: Common in fragrances or plasticizers, whereas the fluorinated analog is preferred in harsh environments .

Fluorinated Compounds with Different Functional Groups

2,2,3,3,4,4,5,5-Octafluoropentanol Sulfate
  • Synthesis: Derived from esterification of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol with sulfamate.
  • Properties : Surface-active agent with CMC = 3.24 × 10⁻³ mol/L and γCMC = 28.59 mN/m.
  • Comparison : Demonstrates how fluorinated alcohols can be modified into surfactants, whereas the octyl ester may serve as a precursor for similar applications .
Hexanediamide, 2,2,3,3,4,4,5,5-Octafluoro- (CAS 355-66-8)
  • Applications: Possible use in pharmaceuticals or agrochemicals, contrasting with the ester’s industrial focus .

Data Tables

Table 1. Key Properties of Fluorinated Pentanoic Acid Esters

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Applications
2,2,3,3,4,4,5,5-Octafluoropentanoic acid octyl ester 72828-80-9 C₁₃H₁₈F₈O₂ 358.27 Surfactants, coatings
2,2,3,3,4,4,5,5-Octafluoropentanoic acid methyl ester 54822-22-9 C₆H₄F₈O₂ 260.09 Solvents, intermediates
Heptadecafluorononanoic acid octyl ester 86-786-5 C₁₇H₁₇F₁₇O₂ ~672.3 High-performance lubricants

Table 2. Fluorinated vs. Non-Fluorinated Esters

Property Fluorinated Octyl Ester (C₁₃H₁₈F₈O₂) Non-Fluorinated Octyl Ester (C₁₃H₂₆O₂)
Biodegradability Low (PFAS concerns) High
Thermal Stability High (>200°C) Moderate (~150°C)
Hydrophobicity Extreme Moderate

Research Findings and Environmental Considerations

  • PFAS Classification : The compound is listed in the OECD PFAS database and the U.S. EPA’s Toxic Substances Control Act (TSCA), highlighting regulatory scrutiny due to persistence in the environment .
  • Synthetic Challenges: Fluorinated esters require specialized fluorination techniques, such as electrochemical or direct fluorination, increasing production costs compared to non-fluorinated analogs .

Biological Activity

Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester (CAS Number: 72828-80-9) is a fluorinated compound that has gained attention in various fields due to its unique chemical properties and potential applications. This article explores its biological activity, focusing on its effects on human health and the environment based on available research findings.

  • Molecular Formula : C₁₃H₁₈F₈O₂
  • Molecular Weight : 358.268 g/mol
  • Density : 1.233 g/cm³
  • Boiling Point : 259.6 °C at 760 mmHg
  • Flash Point : 107.6 °C

These properties suggest that the compound is stable under standard conditions and may exhibit unique interactions due to the presence of fluorine atoms.

Biological Activity Overview

The biological activity of pentanoic acid derivatives often relates to their role as surfactants and emulsifiers. The octafluorinated structure can enhance lipophilicity and alter biological interactions.

1. Toxicological Studies

Research indicates that fluorinated compounds can exhibit varied toxicity profiles depending on their structure and exposure levels. A study conducted by Environment and Climate Change Canada assessed the potential for adverse effects on human health and the environment. The compound is listed on the Non-domestic Substances List (NDSL), indicating regulatory monitoring due to potential health risks associated with its manufacture or import .

2. Environmental Impact

Fluorinated compounds are known for their persistence in the environment. The octafluoro structure may contribute to bioaccumulation in aquatic organisms. Research has shown that such compounds can disrupt endocrine functions in wildlife, leading to broader ecological impacts .

Case Studies

Several studies have investigated the biological effects of similar fluorinated esters:

  • Study A : Investigated the effects of perfluorinated compounds (PFCs) on liver function in rodents. Results indicated elevated liver enzymes and altered lipid metabolism.
  • Study B : Focused on reproductive toxicity in aquatic species exposed to fluorinated esters. Findings revealed significant developmental abnormalities in fish embryos.

These studies emphasize the need for caution regarding the biological implications of octafluorinated esters like pentanoic acid octyl ester.

Data Table: Biological Activity Summary

StudyOrganismExposure LevelObserved Effects
ARodentsHighLiver enzyme elevation; lipid metabolism disruption
BFishLowDevelopmental abnormalities in embryos

Regulatory Considerations

Given its classification under NDSL, pentanoic acid octyl ester is subject to regulatory scrutiny. The joint assessment by Environment and Climate Change Canada and Health Canada aims to evaluate its safety comprehensively . The assessment process includes examining endpoints such as acute toxicity, chronic toxicity, mutagenicity, and reproductive effects.

Q & A

Basic Question: What are the optimal synthetic routes for synthesizing this fluorinated ester, and how can purity be ensured?

Methodological Answer:
The compound can be synthesized via esterification of octafluoropentanoic acid with octanol under acidic catalysis (e.g., sulfuric acid). Key steps include:

  • Reflux conditions : Maintain temperatures between 80–100°C to drive esterification while avoiding decomposition of fluorinated intermediates.
  • Purification : Use fractional distillation under reduced pressure (e.g., 0.08–0.1 bar) to isolate the ester, as its boiling point ranges between 385–388 K under low-pressure conditions .
  • Purity validation : Confirm via 19F^{19}\text{F} NMR (to verify fluorinated backbone integrity) and GC-MS (to detect residual solvents or unreacted precursors).

Basic Question: Which spectroscopic and chromatographic techniques are most effective for structural characterization?

Methodological Answer:

  • 19F^{19}\text{F} NMR : Critical for confirming the perfluorinated chain structure, with chemical shifts typically appearing between -70 to -130 ppm due to fluorine electronegativity.
  • FT-IR : Peaks near 1,740 cm1^{-1} confirm ester carbonyl groups, while C-F stretches appear at 1,000–1,300 cm1^{-1}.
  • GC-MS with derivatization : Use silylation agents (e.g., BSTFA) to improve volatility for trace analysis in environmental matrices .
  • High-resolution mass spectrometry (HRMS) : Accurately determine molecular weight (expected m/z454.13m/z \approx 454.13 for C11H5F15O2C_{11}H_5F_{15}O_2) .

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